Cas no 2757956-35-5 ((3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate)

(3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- (3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate
- 2757956-35-5
- EN300-7150758
- (3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate
-
- インチ: 1S/C16H18O4S/c1-12-4-8-15(9-5-12)21(17,18)20-11-14-7-6-13(2)16(10-14)19-3/h4-10H,11H2,1-3H3
- InChIKey: HVKNZVDBTVUBEJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCC1C=CC(C)=C(C=1)OC
計算された属性
- せいみつぶんしりょう: 306.09258022g/mol
- どういたいしつりょう: 306.09258022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
(3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7150758-0.25g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 0.25g |
$381.0 | 2025-03-12 | |
Enamine | EN300-7150758-0.05g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 0.05g |
$348.0 | 2025-03-12 | |
Enamine | EN300-7150758-2.5g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 2.5g |
$810.0 | 2025-03-12 | |
Enamine | EN300-7150758-0.1g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 0.1g |
$364.0 | 2025-03-12 | |
Enamine | EN300-7150758-0.5g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 0.5g |
$397.0 | 2025-03-12 | |
Enamine | EN300-7150758-1.0g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 1.0g |
$414.0 | 2025-03-12 | |
Enamine | EN300-7150758-10.0g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 10.0g |
$1778.0 | 2025-03-12 | |
Enamine | EN300-7150758-5.0g |
(3-methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate |
2757956-35-5 | 95.0% | 5.0g |
$1199.0 | 2025-03-12 |
(3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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S. Ahmed Chem. Commun., 2009, 6421-6423
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
(3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonateに関する追加情報
Recent Advances in the Study of (3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate (CAS: 2757956-35-5)
In recent years, the compound (3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate (CAS: 2757956-35-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonate ester derivative has shown promising potential in various applications, including drug development and medicinal chemistry. The compound's unique structural features, such as the methoxy and methyl substituents on the phenyl rings, contribute to its reactivity and biological activity, making it a valuable candidate for further investigation.
A recent study published in the *Journal of Medicinal Chemistry* explored the synthesis and biological evaluation of (3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate. The research team employed a multi-step synthetic route to achieve high purity and yield of the target compound. The study highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use in pharmaceutical formulations. Additionally, the team conducted in vitro assays to assess the compound's cytotoxicity and pharmacokinetic properties, revealing moderate activity against certain cancer cell lines.
Another significant development comes from a collaborative effort between academic and industrial researchers, as reported in *Bioorganic & Medicinal Chemistry Letters*. The study focused on the mechanistic aspects of (3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate, particularly its role as a sulfonate ester in enzyme inhibition. The findings suggested that the compound could act as a selective inhibitor of specific sulfotransferases, enzymes involved in the metabolism of various drugs and endogenous compounds. This discovery opens new avenues for the design of targeted therapies for diseases where sulfotransferase activity is dysregulated.
Furthermore, computational studies have provided insights into the molecular interactions of (3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate with biological targets. Molecular docking simulations revealed favorable binding affinities with certain protein targets, supporting its potential as a lead compound for drug discovery. These computational predictions were complemented by experimental data, demonstrating a good correlation between in silico and in vitro results.
In conclusion, the latest research on (3-Methoxy-4-methylphenyl)methyl 4-methylbenzene-1-sulfonate (CAS: 2757956-35-5) underscores its versatility and potential in chemical biology and pharmaceutical applications. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use. The compound's unique structural and functional characteristics position it as a promising candidate for future drug development efforts.
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